molecular formula C11H10ClN3S B8299082 5-Chloro-4-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine

5-Chloro-4-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine

Cat. No.: B8299082
M. Wt: 251.74 g/mol
InChI Key: UMEDYNZWESPOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(3-methylpyridin-2-yl)-2-(methylthio)pyrimidine is a useful research compound. Its molecular formula is C11H10ClN3S and its molecular weight is 251.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

5-chloro-4-(3-methylpyridin-2-yl)-2-methylsulfanylpyrimidine

InChI

InChI=1S/C11H10ClN3S/c1-7-4-3-5-13-9(7)10-8(12)6-14-11(15-10)16-2/h3-6H,1-2H3

InChI Key

UMEDYNZWESPOCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-chloro-4-iodo-2-(methylthio)pyrimidine (5 g, 17.4 mmol) and Pd(PPh3)4 (1 g, 0.87 mmol) in dry THF (120 mL) was degassed under N2 three times. Then a solution of (3-methylpyridin-2-yl)zinc(II) bromide in THF (0.5 M, 53 mL, 26.3 mmol) was added. The resulting mixture was heated at reflux overnight. The mixture was then cooled to room temperature and was treated with EtOAc (80 mL) and H2O (100 mL). The layers were separated and the aqueous layer was extracted with EtOAc (50 mL×3). The combined organic layers were washed with brine (50 mL), dried over Na2SO4 and filtered. The filtrate was concentrated and filtered. The filtrate was concentrated and the residue was purified via column chromatography (petroleum ether: EtOAc=9:1) to give the title compound (2.8 g, 64%) as a yellow syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
53 mL
Type
solvent
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
64%

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